molecular formula C11H12FNO4 B8028682 2-(2-Fluoro-5-nitrophenoxy)oxane

2-(2-Fluoro-5-nitrophenoxy)oxane

Cat. No.: B8028682
M. Wt: 241.22 g/mol
InChI Key: BVMJEMJOINPGBU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenoxy)oxane is a chemical compound characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to an oxane ring

Preparation Methods

The synthesis of 2-(2-Fluoro-5-nitrophenoxy)oxane typically involves the reaction of 2-fluoro-5-nitrophenol with an appropriate oxane derivative under specific reaction conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the oxane derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-Fluoro-5-nitrophenoxy)oxane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Fluoro-5-nitrophenoxy)oxane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenoxy)oxane involves its interaction with specific molecular targets, which can include enzymes, receptors, or other biomolecules. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Fluoro-5-nitrophenoxy)oxane can be compared with other similar compounds, such as:

    2-Fluoro-5-nitrophenyl isocyanate: Shares the fluorine and nitro groups but differs in the functional group attached to the phenyl ring.

    2-Fluoro-5-nitrophenol: Lacks the oxane ring, making it structurally simpler.

    2-Fluoro-5-nitroanisole: Contains a methoxy group instead of the oxane ring.

The uniqueness of this compound lies in its combination of the oxane ring with the fluorine and nitro-substituted phenoxy group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-9-5-4-8(13(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMJEMJOINPGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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